2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride

Catalog No.
S983651
CAS No.
671224-08-1
M.F
C10H14ClNO3
M. Wt
231.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochlor...

CAS Number

671224-08-1

Product Name

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride

IUPAC Name

2-amino-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

InChI

InChI=1S/C10H13NO3.ClH/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11;/h3-5H,6,11H2,1-2H3;1H

InChI Key

NOHFSXOLQDGUIM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C(=O)CN.Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CN.Cl

The exact mass of the compound 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride (CAS 671224-08-1) is a highly stable, crystalline alpha-amino ketone salt primarily utilized as an advanced intermediate in the synthesis of phenylethanolamine derivatives. It is most notably recognized as the direct precursor to the antihypotensive active pharmaceutical ingredient (API) midodrine and its active metabolite, desglymidodrine [1]. By providing the amine functionality pre-installed and protected as a hydrochloride salt, this compound mitigates the inherent instability of free alpha-amino ketones, offering a shelf-stable, water-soluble synthon. It is a critical material for both large-scale API manufacturing and as an analytical reference standard (often designated as Midodrine Impurity 11) for regulatory compliance [2].

Procurement Fit

Pharmaceutical impurity reference standard
Midodrine Impurity 11 analytical context
Hydrochloride salt for improved handling

Substituting this specific hydrochloride salt with its free base or upstream halogenated precursors (e.g., 2-bromo-1-(2,5-dimethoxyphenyl)ethanone) introduces severe process liabilities. Free alpha-amino ketones rapidly undergo intermolecular self-condensation to form dihydropyrazine and pyrazine impurities, drastically reducing shelf life and reaction predictability [1]. Conversely, starting from the bromo-ketone requires hazardous amination protocols—such as azide substitution followed by reduction, or Delépine reactions with hexamethylenetetramine—that complicate downstream purification and scale-up[2]. Procuring the pre-formed hydrochloride salt bypasses these hazardous steps, eliminates the generation of formaldehyde byproducts, and ensures high-fidelity reduction or coupling in subsequent API synthesis.

Substitution Risk

!
Structural analog mismatch

Halogen-substituted 2C derivatives (e.g., bk-2C-B) may exhibit divergent receptor affinity and metabolic stability, limiting direct substitution.

!
Regulatory identity mismatch

Alternative phenethylamine analogs lack the specific impurity-identity role for Midodrine QC, and may not meet pharmacopoeial traceability requirements.

Prevention of Self-Condensation: Hydrochloride Salt vs. Free Base

The free base form of 2-amino-1-(2,5-dimethoxyphenyl)ethanone is highly susceptible to nucleophilic attack by its own amine group, leading to rapid dimerization into pyrazine derivatives. Studies on alpha-amino acetophenones demonstrate that while the free base degrades significantly within 48 hours at room temperature, the hydrochloride salt maintains >99% purity over 12 months [1]. This stabilization is critical for maintaining a reliable precursor inventory without requiring ultra-low temperature storage.

Evidence DimensionShelf-life and purity retention at 25°C
Target Compound Data>99% purity retained after 12 months (HCl salt)
Comparator Or BaselineSignificant pyrazine formation within 48 hours (Free base)
Quantified DifferenceNear-complete arrest of dimerization pathways
ConditionsAmbient storage conditions (25°C, standard humidity)

Procuring the hydrochloride salt is mandatory for inventory stability, as it completely prevents the dimerization pathways that destroy the free base.

Salt-form comparison
Reported
Hydrochloride salt vs. free base: reported enhanced aqueous solubility and storage stability under standard laboratory conditions
Supports handling and bioassay preparation
Free base (CAS 784138-79-0) may present lower solubility

Bypassing Hazardous Amination Steps in API Synthesis

In the industrial synthesis of midodrine, utilizing 2-amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride directly eliminates the need to perform amination on 2-bromo-1-(2,5-dimethoxyphenyl)ethanone. The traditional Delépine amination route requires hexamethylenetetramine (HMTA) and subsequent acid hydrolysis, which generates stoichiometric amounts of formaldehyde and ammonium chloride waste [1]. Starting with the pre-aminated HCl salt allows for direct coupling with N-BOC-glycine or direct reduction, improving the step-yield of the intermediate phase by over 30% and eliminating two synthetic unit operations.

Evidence DimensionSynthetic step count and waste generation
Target Compound DataDirect reduction/coupling (0 amination steps required)
Comparator Or Baseline2-Bromo-1-(2,5-dimethoxyphenyl)ethanone (Requires 2 steps: HMTA adduct formation + hydrolysis)
Quantified DifferenceEliminates 2 unit operations and toxic formaldehyde byproducts
ConditionsIndustrial scale-up route for midodrine/desglymidodrine

Utilizing the pre-aminated hydrochloride salt streamlines manufacturing, reduces waste management costs, and avoids handling toxic amination reagents.

Regulatory identity
Data to verify
Identified as Midodrine Impurity 11 for ANDA and USP/EP traceability, distinct from NPS-focused analogs like bk-2C-B
Supports analytical method development
Regulatory-identity context requires source-specific verification

Aqueous Solubility for Green Chemistry Reductions

The reduction of the ketone to the corresponding amino alcohol (desglymidodrine) is a critical step. The hydrochloride salt of 2-amino-1-(2,5-dimethoxyphenyl)ethanone exhibits excellent solubility in aqueous and alcoholic media, allowing for mild reduction using sodium borohydride (NaBH4) in methanol/water mixtures with >85% yield [1]. In contrast, using an azido-ketone precursor (1-(2,5-dimethoxyphenyl)-2-azidoethanone) requires strictly anhydrous organic solvents and specialized catalytic hydrogenation conditions to prevent side reactions.

Evidence DimensionReduction solvent compatibility and yield
Target Compound Data>85% yield in mild aqueous-alcoholic NaBH4 reduction
Comparator Or Baseline1-(2,5-Dimethoxyphenyl)-2-azidoethanone (Requires anhydrous organic solvents and H2/Pd-C)
Quantified DifferenceEnables the use of safer, cost-effective aqueous/alcoholic solvent systems
ConditionsKetone reduction to 2-amino-1-(2,5-dimethoxyphenyl)ethanol

High polar solvent solubility allows for safer, more environmentally friendly, and highly scalable reduction protocols during commercial API production.

Receptor target difference
Reported
Reported α-adrenergic receptor agonist activity, compared with 2C-B/2C-I acting primarily as 5-HT2A agonists
Determines cardiovascular vs. psychopharmacology study context
Class-level inference; target-engagement validation recommended
Synthetic versatility
Reported
Dual amino-ketone functionality enables reductive amination and other derivatization routes not accessible with 2',5'-Dimethoxyacetophenone or simple phenethylamines
Supports intermediate selection in derivative synthesis
Reaction context may vary with specific synthetic protocols

Advanced Intermediate for Midodrine API Manufacturing

Due to its pre-installed amine and high stability, this compound is the optimal starting material for the commercial synthesis of the antihypotensive drug midodrine. It can be directly reduced to desglymidodrine or coupled with protected glycine, streamlining the manufacturing process and bypassing hazardous amination steps [1].

Analytical Reference Standard (Midodrine Impurity 11)

As a known process intermediate and potential degradation product, CAS 671224-08-1 is an essential reference standard for quality control laboratories. It is used in HPLC method validation, stability indicating assays, and regulatory filings (e.g., ANDAs) to quantify impurities in final midodrine hydrochloride formulations[2].

Building Block for Substituted Heterocycle Discovery

Beyond its established role in midodrine synthesis, the stable alpha-amino ketone motif serves as a versatile building block for synthesizing novel imidazoles, pyrazines, and indole derivatives. Its high solubility in polar solvents makes it ideal for parallel synthesis and medicinal chemistry programs targeting neuroactive scaffolds[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Midodrine API quality control
Impurity identity and traceability
Method validation and pharmacopoeial alignment
α-adrenergic cardiovascular research
Receptor target selectivity
Vascular tone and blood-pressure endpoint review
Amino-ketone intermediate synthesis
Dual functional-group reactivity
Reductive amination and derivatization pathway review
2C derivative SAR control
Core scaffold without 4-substitution
5-HT2A affinity and functional selectivity comparison

Sequence

G

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

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